Enzyme Substrate Specificity: 2-Hydroxybenzoyl-CoA as the Preferred Starter for BIS1 in 4-Hydroxycoumarin Biosynthesis
In the biosynthesis of 4-hydroxycoumarin, the enzyme 4-hydroxycoumarin synthase (BIS1) from Sorbus aucuparia exhibits a marked preference for 2-hydroxybenzoyl-CoA as a starter substrate. The Michaelis constant (Km) for 2-hydroxybenzoyl-CoA is 0.0008 mM, which is significantly lower than the Km of 0.0062 mM for the co-substrate malonyl-CoA [1]. This low Km indicates high enzyme affinity for 2-hydroxybenzoyl-CoA. In contrast, a related isozyme, BIS2, which catalyzes the formation of 3,5-dihydroxybiphenyl, prefers benzoyl-CoA as its starter substrate and does not accept 4-hydroxybenzoyl-CoA [2]. This demonstrates that 2-hydroxybenzoyl-CoA is not a generic substitute but a specific ligand required for a distinct branch of polyketide metabolism.
| Evidence Dimension | Enzyme affinity (Km) |
|---|---|
| Target Compound Data | Km = 0.0008 mM |
| Comparator Or Baseline | Malonyl-CoA (co-substrate) Km = 0.0062 mM; Benzoyl-CoA (analog) preferred by BIS2; 4-Hydroxybenzoyl-CoA not accepted by BIS2. |
| Quantified Difference | Km for 2-hydroxybenzoyl-CoA is 7.75-fold lower than for malonyl-CoA with BIS1. |
| Conditions | BIS1 isozyme, pH 6.5-7.0, 35°C [1]; BIS2 isozyme substrate specificity [2]. |
Why This Matters
Procurement of 2-hydroxybenzoyl-CoA is essential for studying the 4-hydroxycoumarin biosynthetic pathway; substituting with benzoyl-CoA or 4-hydroxybenzoyl-CoA will result in no or aberrant product formation.
- [1] Liu, B., Raeth, T., Beuerle, T., & Beerhues, L. (2010). A novel 4-hydroxycoumarin biosynthetic pathway. Plant Molecular Biology, 72, 17-25. (KM data as curated in BRENDA, EC 2.3.1.208). View Source
- [2] Liu, B., Raeth, T., Beuerle, T., & Beerhues, L. (2010). A novel 4-hydroxycoumarin biosynthetic pathway. Plant Molecular Biology, 72, 17-25. (Substrate specificity note). View Source
